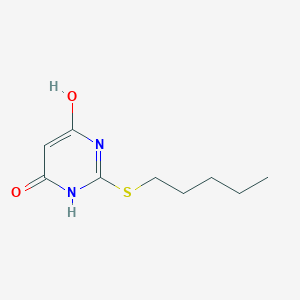
2-(Pentylsulfanyl)pyrimidine-4,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
A foundational aspect of research on 4-hydroxy-2-pentylsulfanyl-1H-pyrimidin-6-one involves its synthesis and the exploration of its chemical properties. Studies have demonstrated methods for achieving highly flexible and efficient synthesis routes for related pyrimidinone compounds. For instance, the synthesis of 2,4,6-substituted pyrimidines has been optimized for the creation of GABA_B enhancers, showcasing the compound's role in neurological research and potential therapeutic applications (Verron et al., 2007). Additionally, the hydrogen-bond effect, spectroscopic, and molecular structure investigations provide insights into its stability and electronic structures, facilitating its application in various scientific domains (Mansour & Ghani, 2013).
Biological Activities
The biological activities of pyrimidinone derivatives have garnered significant interest, particularly in the context of antimicrobial and anti-inflammatory properties. Compounds synthesized from pyrimidin-4-one have shown potential as anti-inflammatory agents, demonstrating the compound's medicinal chemistry value (Kodonidi et al., 2017). Furthermore, the exploration of novel pyrimidinone derivatives for their antimicrobial activity against both gram-positive and gram-negative bacteria highlights the compound's role in developing new antibacterial therapies (Mallikarjunaswamy et al., 2017).
Material Science Applications
In material science, the structural and electronic properties of pyrimidinone derivatives have been explored for their potential in charge transfer materials. Quantum chemical investigations aim to enhance intra-molecular charge transfer, indicating the relevance of 4-hydroxy-2-pentylsulfanyl-1H-pyrimidin-6-one derivatives in developing efficient materials for electronic applications (Irfan, 2014).
Eigenschaften
IUPAC Name |
4-hydroxy-2-pentylsulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-2-3-4-5-14-9-10-7(12)6-8(13)11-9/h6H,2-5H2,1H3,(H2,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFSMTJJBIHJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=NC(=CC(=O)N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2932750.png)
![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2932751.png)
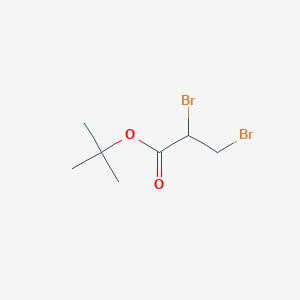
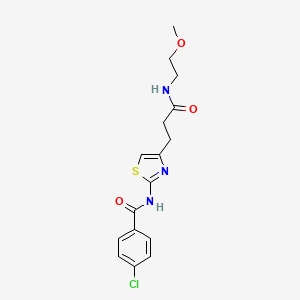
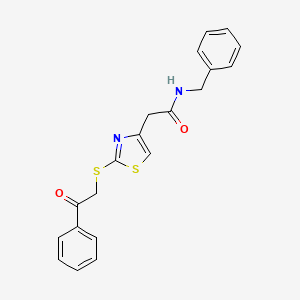
![Acetamide, N-[3-(bromomethyl)phenyl]-](/img/structure/B2932760.png)
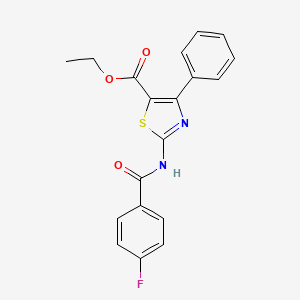
![[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2932763.png)
![2-chloro-N-{[3-(trifluoromethoxy)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2932764.png)
![2-(cyclopentylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2932767.png)
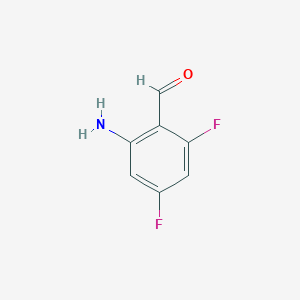
![3-(2-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2932771.png)
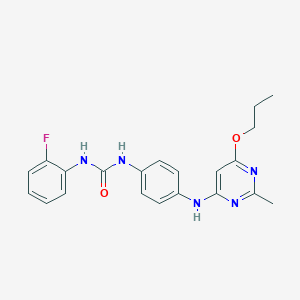
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide](/img/structure/B2932773.png)
